(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane
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Overview
Description
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a catalyst and specific temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Properties
CAS No. |
656260-02-5 |
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Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(7S)-7-(2-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C26H26O/c1-27-24-15-9-8-14-23(24)26(21-12-6-3-7-13-21)22-16-18-25(26,19-17-22)20-10-4-2-5-11-20/h2-15,22H,16-19H2,1H3/t22?,25?,26-/m0/s1 |
InChI Key |
AOXKFFRCCWMURI-BOPKNSRXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@]2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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